molecular formula C20H25N7O B5486141 [1-(2-aminoethyl)triazol-4-yl]-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone

[1-(2-aminoethyl)triazol-4-yl]-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone

Cat. No.: B5486141
M. Wt: 379.5 g/mol
InChI Key: UIFKACZQYAUZHT-UHFFFAOYSA-N
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Description

[1-(2-aminoethyl)triazol-4-yl]-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-aminoethyl)triazol-4-yl]-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyrazole intermediates, followed by their coupling with the piperidine derivative. Key steps include:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Pyrazole Ring: This involves the condensation of hydrazine with a diketone.

    Coupling Reaction: The triazole and pyrazole intermediates are then coupled with a piperidine derivative under specific conditions, often involving a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl and methylphenyl groups.

    Reduction: Reduction reactions can target the triazole and pyrazole rings, potentially altering their electronic properties.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperidine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, [1-(2-aminoethyl)triazol-4-yl]-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.

Industry

In the industrial sector, the compound’s unique properties could be harnessed for the development of new materials, such as polymers and coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of [1-(2-aminoethyl)triazol-4-yl]-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-aminoethyl)triazol-4-yl]-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-(2-aminoethyl)triazol-4-yl]-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-14-4-6-15(7-5-14)17-11-22-24-19(17)16-3-2-9-26(12-16)20(28)18-13-27(10-8-21)25-23-18/h4-7,11,13,16H,2-3,8-10,12,21H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFKACZQYAUZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN=C2)C3CCCN(C3)C(=O)C4=CN(N=N4)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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